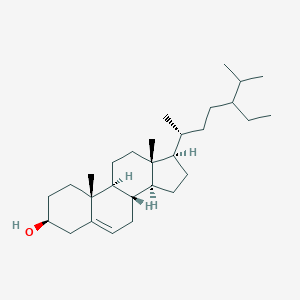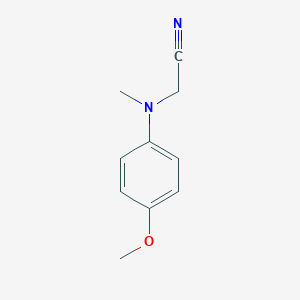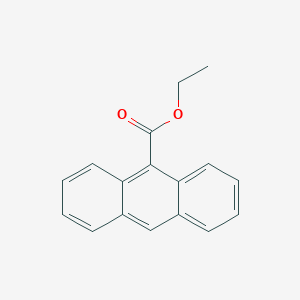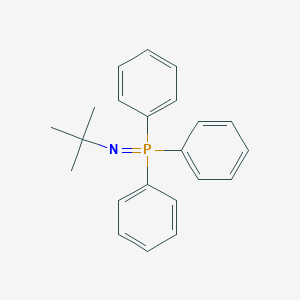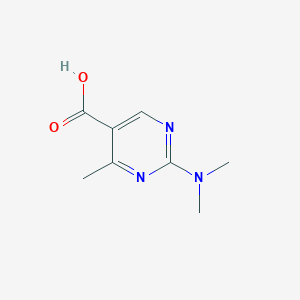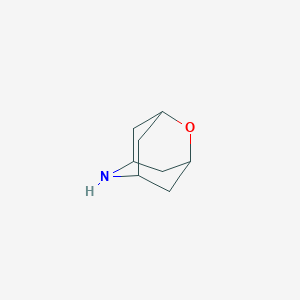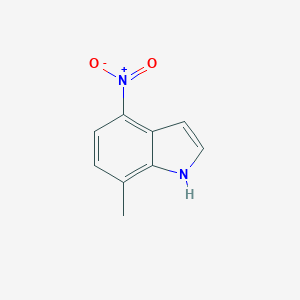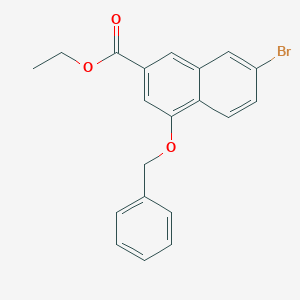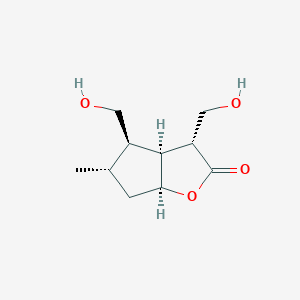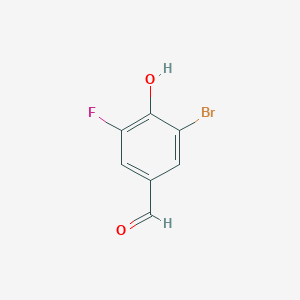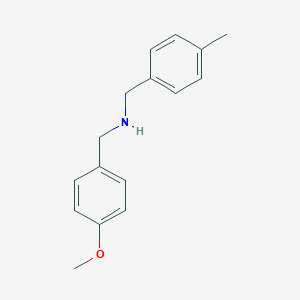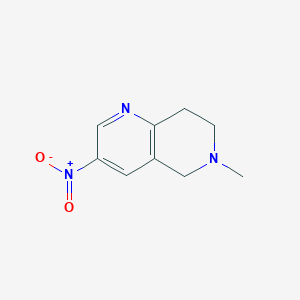
2-Isopropyl-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring, making it a valuable subject of study in the field of boron chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane typically involves the reaction of bis(pinacolato)diboron with bis(2-hydroxypropyl)amine in a solvent such as dichloromethane or ether. Another method involves the use of a boron trihalide and an amino alcohol. These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to different oxidation states.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxazaborocanes. These products are valuable intermediates in the synthesis of more complex boron-containing compounds.
Applications De Recherche Scientifique
2-Isopropyl-1,3,6,2-dioxazaborocane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form coordination bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, making the compound a potential therapeutic agent. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Isopropyl-1,3,6,2-dioxazaborocane can be compared with other similar boron-containing compounds, such as:
1,3,6,2-Dioxazaborocane: A parent compound with a similar structure but different substituents.
2-Fluoro-1,3,6,2-dioxazaborocane: A fluorinated derivative with distinct chemical properties.
2-Methyl-1,3,6,2-dioxazaborocane: A methylated derivative with unique reactivity.
The uniqueness of this compound lies in its isopropyl substituent, which imparts specific steric and electronic effects, influencing its reactivity and applications.
Propriétés
IUPAC Name |
2-propan-2-yl-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZAAOFXMKZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559828 |
Source


|
| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119246-82-1 |
Source


|
| Record name | 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
